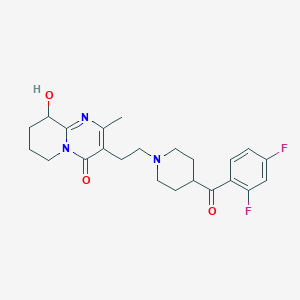
Paliperidone Impurity I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paliperidone Impurity I is a related substance found in the active pharmaceutical ingredient (API) of paliperidone, which is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders . Paliperidone itself is the major active metabolite of risperidone .
Preparation Methods
The preparation of Paliperidone Impurity I involves synthetic routes that are similar to those used for the synthesis of paliperidone. The synthetic routes typically involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the separation and identification of impurities . Industrial production methods often include the use of reductive cleavage of isoxazole rings to produce hydroxy imine or enamine intermediates, which are then converted to hydroxy ketones under acidic conditions .
Chemical Reactions Analysis
Paliperidone Impurity I undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Paliperidone Impurity I has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Mechanism of Action
Comparison with Similar Compounds
Paliperidone Impurity I can be compared with other related substances found in the synthesis of risperidone and paliperidone. Some similar compounds include:
- Risperidone Impurity A
- Risperidone Impurity B
- Risperidone Impurity C
- Risperidone Impurity D
- Risperidone Impurity E
- Risperidone Impurity G
These impurities are often studied to improve the commercial synthesis and quality control of the final pharmaceutical product .
Properties
CAS No. |
2640158-02-5 |
|---|---|
Molecular Formula |
C23H27F2N3O3 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3 |
InChI Key |
CVLTWEWVHZQBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















